1-(4-Methoxybenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-(4-Methoxybenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the class of pyrazole carboxylic acids This compound is characterized by the presence of methoxybenzyl and methoxyphenyl groups attached to the pyrazole ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxybenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the methoxybenzyl and methoxyphenyl groups: This step involves the use of appropriate benzylating and phenylating agents, such as 4-methoxybenzyl chloride and 4-methoxyphenylboronic acid, in the presence of a base like potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxybenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form an alcohol or an aldehyde.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxybenzyl alcohol or 4-methoxybenzaldehyde.
Substitution: Formation of halogenated or alkylated derivatives of the compound.
Scientific Research Applications
1-(4-Methoxybenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting gene expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
1-(4-Methoxybenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Methoxybenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid: Differing in the position of the carboxylic acid group.
1-(4-Methoxybenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide: Differing in the functional group attached to the pyrazole ring.
1-(4-Methoxybenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-sulfonic acid: Differing in the presence of a sulfonic acid group instead of a carboxylic acid group.
Properties
Molecular Formula |
C19H18N2O4 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C19H18N2O4/c1-24-15-7-3-13(4-8-15)12-21-18(19(22)23)11-17(20-21)14-5-9-16(25-2)10-6-14/h3-11H,12H2,1-2H3,(H,22,23) |
InChI Key |
XYHHNAMGERCRGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)O |
Origin of Product |
United States |
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